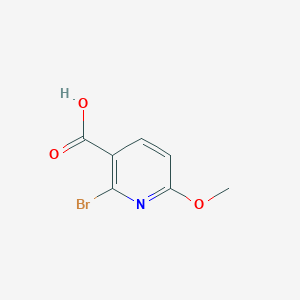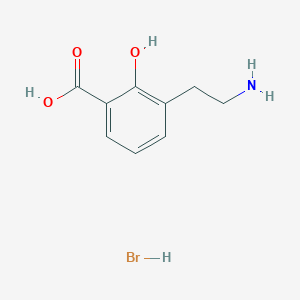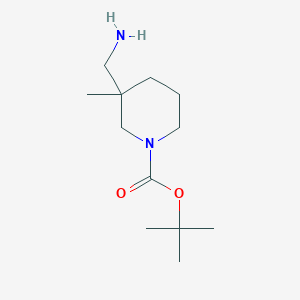
2-氨基-1-(4-溴苯基)乙醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Amino-1-(4-bromophenyl)ethanol hydrochloride” is a chemical compound with the CAS Number 76008-53-2 . It has a molecular weight of 252.54 g/mol . The IUPAC name for this compound is 2-amino-2-(4-bromophenyl)ethan-1-ol hydrochloride .
Molecular Structure Analysis
The molecular formula of “2-Amino-1-(4-bromophenyl)ethanol hydrochloride” is C8H11BrClNO . The InChI code is 1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H . The Canonical SMILES is C1=CC(=CC=C1C(CN)O)Br.Cl .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a topological polar surface area of 46.2 Ų . The compound has a complexity of 113 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 2 .科学研究应用
对映选择性合成
通过对1-(4-氨基-3-氯-5-氰基苯基)-2-溴-1-乙醇进行对映选择性脂肪酶催化的醇解、水解和酰化,成功实现了其分离,该化合物与2-氨基-1-(4-溴苯基)乙醇盐酸盐密切相关。这一过程在新肾上腺素类药物的合成中具有重要意义,突显了它在药物化学中的重要性 (Conde et al., 1998)。
三级胺醇的合成
一项研究报道了从1-(4-溴苯基)-3-吗啉基-2-苯基丙酮合成三级胺醇,具体为3-(4-溴苯基)-1-吗啉基-2-苯基烷-3-醇盐酸盐。这些化合物被认为是帕金森病治疗药物曲马多的类似物,突显了2-氨基-1-(4-溴苯基)乙醇盐酸盐在合成生物活性分子方面的潜力 (Isakhanyan et al., 2008)。
异喹啉合成
该化合物已被用于合成2-氨基-(3-羟基苯基)乙醇,进而用于酚环化以产生各种异喹啉。这表明了它在合成复杂杂环化合物方面的实用性,这些化合物在药物开发中具有重要意义 (Kametani et al., 1970)。
β-受体研究
在与肾上腺素β-受体相关的研究中,将1-(4-氨基苯基)-2-氨基乙醇的衍生物与克仑特罗进行比较,以评估它们在动物体内对β-受体的作用。这表明了该化合物在研究和开发针对肾上腺素系统的治疗方法中的潜在用途 (Engelhardt, 1984)。
烯酰胺和非线性光学材料的合成
该化合物还被用于合成N-乙酰烯酰胺和新型偶氮苯前体,用于非线性光学(NLO)活性聚氨酯,展示了它在有机合成和材料科学中的多功能性 (Tang et al., 2014; Jecs et al., 2009)。
癌细胞系筛选
在癌症研究领域,该化合物的衍生物已被合成并对各种癌细胞系进行筛选,包括人类乳腺癌和结肠癌细胞系。这表明了它在发现新的抗癌药物方面的潜在应用 (Patravale et al., 2014)。
安全和危害
生化分析
Biochemical Properties
2-Amino-1-(4-bromophenyl)ethanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-arrestins, which are involved in the desensitization of G protein-coupled receptors (GPCRs) . These interactions can modulate signal transduction pathways, influencing cellular responses.
Cellular Effects
2-Amino-1-(4-bromophenyl)ethanol hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the β2-adrenoceptor signaling pathway, which plays a crucial role in regulating cardiovascular and respiratory functions . Additionally, it can affect the expression of genes involved in these pathways, thereby altering cellular responses.
Molecular Mechanism
The molecular mechanism of 2-Amino-1-(4-bromophenyl)ethanol hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a biased agonist for β2-adrenoceptors, selectively modulating GPCR signal transduction . This selective modulation can enhance desirable signals while suppressing undesirable ones, leading to therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(4-bromophenyl)ethanol hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being stored under inert gas . Its degradation over time can affect its efficacy and potency in biochemical assays.
Dosage Effects in Animal Models
The effects of 2-Amino-1-(4-bromophenyl)ethanol hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that varying dosages can influence the compound’s impact on cardiovascular and respiratory functions . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
2-Amino-1-(4-bromophenyl)ethanol hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to participate in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans via multicomponent reactions . These interactions can influence the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 2-Amino-1-(4-bromophenyl)ethanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to interact with transporters that facilitate its movement across cell membranes .
Subcellular Localization
The subcellular localization of 2-Amino-1-(4-bromophenyl)ethanol hydrochloride can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that certain derivatives of this compound exhibit specific localization in mitochondria, which can impact mitochondrial function and cellular energy metabolism .
属性
IUPAC Name |
2-amino-1-(4-bromophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBRWAABGXCVBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855867 |
Source


|
| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76008-53-2 |
Source


|
| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)


![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1375940.png)



![2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375946.png)
![4,6-Dibromothieno[3,4-c]furan-1,3-dione](/img/structure/B1375947.png)
![3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1375949.png)



